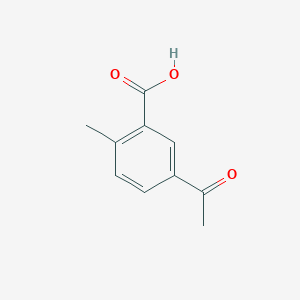
5-Acetyl-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-methylbenzoic acid: is an organic compound with the chemical formula C10H10O3. It is a white crystalline solid that is soluble in ethanol and ether solvents but almost insoluble in water . This compound is commonly used as an intermediate in organic synthesis and pharmaceutical intermediates, mainly in laboratory research and chemical production processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Acetyl-2-methylbenzoic acid can be synthesized through various methods. One common method involves the esterification of p-toluic acid with acetyl chloride . Another method includes the condensation of 5-carboxyl phthalide or 5-formyl chloride phthalide with malonate compounds, followed by decarboxylation and direct hydrogenation reduction . Additionally, it can be prepared by reacting 3-methyl-4-cyanoacetophenone with trifluoroacetic acid at 60°C for 12 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of cost-effective intermediates and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Acetyl-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Biology and Medicine: This compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the synthesis of drugs with potential antibacterial and antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other chemical products .
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing the synthesis of other compounds. Its effects are mediated through its functional groups, which participate in oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- 5-Acetyl-2,4-dihydroxy-3-methylbenzoic acid
Comparison: 5-Acetyl-2-methylbenzoic acid is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its solubility, stability, and versatility in various chemical reactions. Its applications in pharmaceuticals and industrial processes highlight its importance and uniqueness .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
5-acetyl-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
VZZNPMYNUNXWSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B14892859.png)
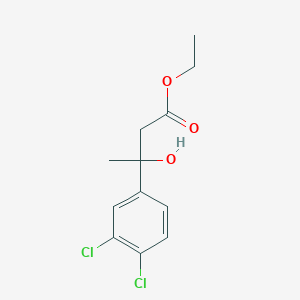
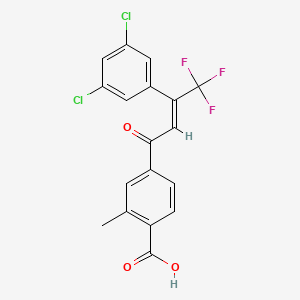
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
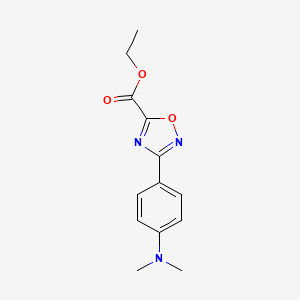
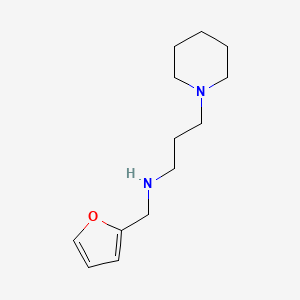

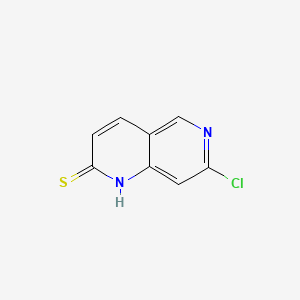
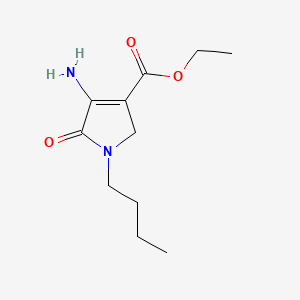
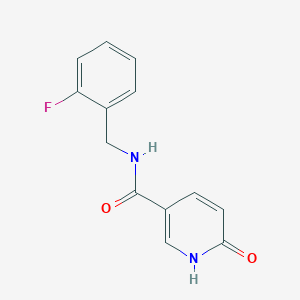
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
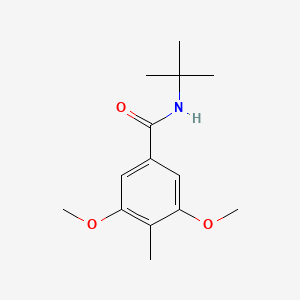
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
